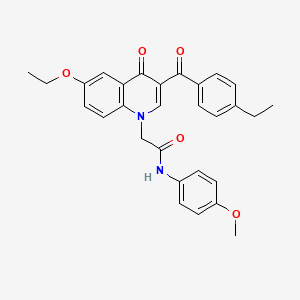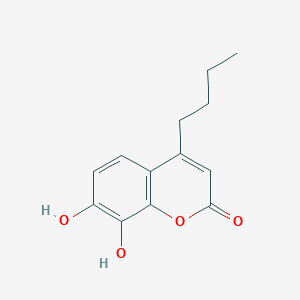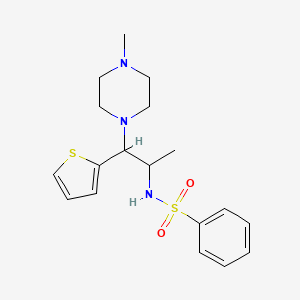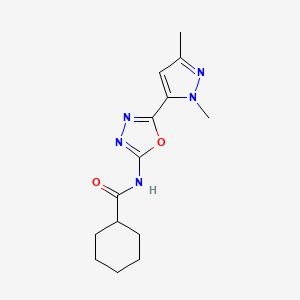
5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethylbenzamide is a chemical compound that has been extensively studied for its potential application in scientific research. This compound has been found to have significant effects on various biochemical and physiological processes, making it an important tool for researchers in different fields.
Scientific Research Applications
Photodynamic Therapy Applications
- The compound's derivatives have been explored for their potential in photodynamic therapy, particularly in cancer treatment. For example, a study synthesized and characterized zinc phthalocyanine derivatives, including those with similar structural components as 5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethylbenzamide. These derivatives exhibited excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising for Type II photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Potential in Antipsychotic Agents
- A study explored the synthesis of a series of 5-substituted benzamides that included structural elements similar to 5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethylbenzamide. These compounds showed potential as antipsychotic agents, having high potency in inhibiting [3H]spiperone binding in rat striatal membranes, indicative of their potential utility in dopamine D-2 receptor investigations (Högberg, Ström, Hall, & Ögren, 1990).
Analgesic, Antifungal, Antibacterial, and Antiproliferative Properties
- Benzothiazole derivatives similar to the compound were synthesized and analyzed for various bioactivities. Some of these derivatives showed promising analgesic activities, as well as antifungal and antibacterial properties. Additionally, one compound exhibited in vitro antiproliferative activity, demonstrating the compound's potential in multiple therapeutic areas (Vijaya Raj et al., 2007).
Anticonvulsant Properties
- In another study, benzothiazole derivatives were synthesized and evaluated for their anticonvulsant activities. These compounds, which share a structural resemblance to 5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethylbenzamide, displayed significant efficacy against seizures in various experimental models, suggesting their potential application in treating epilepsy or related neurological disorders (Ugale et al., 2012).
G Protein-Coupled Receptor Agonists
- Research into N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide derivatives, which bear structural similarities to the compound, identified these as potent agonists for G protein-coupled receptor-35 (GPR35). This receptor is implicated in pain, inflammatory, and metabolic diseases, suggesting potential therapeutic applications for derivatives of 5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethylbenzamide in these areas (Wei et al., 2018).
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzo[d]thiazole derivatives, have been found to inhibit quorum sensing in gram-negative bacteria . They have also shown anticancer potential against various human cancer cell lines .
Mode of Action
Based on the activities of structurally similar compounds, it can be inferred that it might interact with its targets and induce changes that inhibit their function . For instance, benzo[d]thiazole derivatives have been found to inhibit quorum sensing, a bacterial cell-cell communication mechanism, thereby affecting bacterial growth and virulence .
Biochemical Pathways
Given the potential targets, it can be speculated that the compound may affect pathways related to quorum sensing in bacteria and cell proliferation in cancer cells .
Result of Action
Based on the activities of structurally similar compounds, it can be inferred that it might inhibit bacterial growth and virulence by interfering with quorum sensing . Additionally, it might exhibit anticancer activity by inhibiting cell proliferation .
properties
IUPAC Name |
5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2S/c1-9-10(2)13(8-14(19)11(9)3)17(22)21-18-20-15-6-5-12(23-4)7-16(15)24-18/h5-8H,1-4H3,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSPBPVNCQYMMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1C)Br)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2361448.png)

![N-(3,5-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2361454.png)
![2-(4-fluorophenoxy)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide](/img/structure/B2361455.png)


![4-(Hydroxyimino)-3-(4-methylphenyl)indeno[2,3-D]pyrazole](/img/structure/B2361460.png)
![N-tert-butyl-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide](/img/structure/B2361461.png)

![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-phenylacetamide](/img/structure/B2361464.png)
![3-(4-chlorophenyl)-N-(4-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2361465.png)
